molecular formula C11H11NO3 B8369590 (4-Cyano-2-methylphenoxy)acetic acid methyl ester

(4-Cyano-2-methylphenoxy)acetic acid methyl ester

Cat. No.: B8369590
M. Wt: 205.21 g/mol
InChI Key: JTNAXVPWJICRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyano-2-methylphenoxy)acetic acid methyl ester is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-(4-cyano-2-methylphenoxy)acetate

InChI

InChI=1S/C11H11NO3/c1-8-5-9(6-12)3-4-10(8)15-7-11(13)14-2/h3-5H,7H2,1-2H3

InChI Key

JTNAXVPWJICRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl bromoacetate (0.56 mL, 5.92 mmol) is added to a solution of phenol (0.70 g, 5.29 mmol), K2CO3 (1.6 g, 11.6 mmol) and tetrabutyl ammonium iodide (0.57 g, 1.53 mmol) in 30 mL of DMF. The resulting solution is heated to 80° C. for 16 hours. The solution is then cooled to ambient temperatures. The solution is diluted with EtOAc. The resulting solution is washed with H2O and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 10% EtOAc/hexanes to 50% EtOAc/hexanes to afford the title compound (1.4 g, 0.8 mmol).
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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